molecular formula C20H13Cl2N3O3S B2981114 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-98-4

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2981114
CAS No.: 443329-98-4
M. Wt: 446.3
InChI Key: HNGWLNWXIRJOMU-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a carboxamide group at position 6 and a 4-chloro-2-(2-chlorobenzoyl)phenyl substituent. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine-containing intermediates, as seen in analogous procedures for related carboxamide compounds .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c21-11-5-6-16(13(9-11)17(26)12-3-1-2-4-15(12)22)24-18(27)14-10-23-20-25(19(14)28)7-8-29-20/h1-6,9-10H,7-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGWLNWXIRJOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C20H13Cl2N3O3S, and it has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Weight: 446.3 g/mol
  • Molecular Structure: The compound features a thiazolo-pyrimidine core, which is known for its biological activity.
  • Purity: Typically >95% in research applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In various studies, it has shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. The observed mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A-431 (epidermoid)<10Induction of apoptosis
HepG2 (liver)<15Cell cycle arrest
MCF7 (breast)<12Inhibition of Bcl-2 expression

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria has been particularly noted.

Case Study:
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus31.25Strong
Escherichia coli62.50Moderate
Pseudomonas aeruginosa125.00Weak

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the thiazole and pyrimidine moieties is crucial for its anticancer and antimicrobial effects. Modifications in the chlorobenzoyl group have been shown to enhance potency against specific targets.

Key Findings:

  • Chlorine Substituents: The presence of chlorine atoms increases lipophilicity, enhancing cell membrane permeability.
  • Pyrimidine Core: Essential for interaction with DNA and inhibition of replication in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a thiazolo[3,2-a]pyrimidine scaffold with several analogues, but its pharmacological and chemical behavior is modulated by substituent variations. Key comparisons include:

Compound Substituents Molecular Weight Key Features
Target Compound 4-chloro-2-(2-chlorobenzoyl)phenyl, carboxamide at C6 ~447.8 g/mol (est.) Dual chloro groups enhance lipophilicity; benzoyl group may influence binding.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-chlorophenyl, ester group at C6 ~447.9 g/mol Ester group reduces hydrogen-bonding potential compared to carboxamide.
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-chloro-4-methoxyphenyl, methyl groups at C2 and C3 363.8 g/mol Methoxy group increases solubility; methyl groups reduce steric hindrance.

Key Observations :

  • Lipophilicity : The target compound’s dual chloro and benzoyl groups likely increase its logP compared to the methoxy-containing analogue .
  • Synthetic Routes : All compounds utilize DMF as a solvent and coupling agents (e.g., POCl₃, HATU) for carboxamide/ester formation, suggesting shared synthetic challenges .
Hydrogen Bonding and Crystallography

The target compound’s hydrogen-bonding patterns may resemble those of other thiazolo[3,2-a]pyrimidines. Etter’s graph set analysis predicts that the carboxamide group participates in N–H···O and C=O···H–N interactions, stabilizing crystal lattices. In contrast, the ester analogue lacks an amide proton, reducing its capacity for intermolecular hydrogen bonds.

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